(R)-tert-Butyl 1-(cyclopropylmethyl)pyrrolidin-3-ylcarbamate

PARP-1 inhibition Chiral pyrrolidine Enantioselectivity

(R)-tert-Butyl 1-(cyclopropylmethyl)pyrrolidin-3-ylcarbamate (CAS 1286207-37-1) is a chiral, single-enantiomer (R‑configuration) N‑Boc‑protected 3‑aminopyrrolidine bearing an N‑cyclopropylmethyl substituent. The compound serves as a protected chiral amine synthon, primarily utilized in the synthesis of 3‑aminopyrrolidine‑containing bioactive molecules.

Molecular Formula C13H24N2O2
Molecular Weight 240.347
CAS No. 1286207-37-1
Cat. No. B2699831
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-tert-Butyl 1-(cyclopropylmethyl)pyrrolidin-3-ylcarbamate
CAS1286207-37-1
Molecular FormulaC13H24N2O2
Molecular Weight240.347
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CCN(C1)CC2CC2
InChIInChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)14-11-6-7-15(9-11)8-10-4-5-10/h10-11H,4-9H2,1-3H3,(H,14,16)/t11-/m1/s1
InChIKeyGOLIFRGHZSFNBN-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(R)-tert-Butyl 1-(cyclopropylmethyl)pyrrolidin-3-ylcarbamate (CAS 1286207-37-1): Chiral Building Block for Structure-Based Drug Design


(R)-tert-Butyl 1-(cyclopropylmethyl)pyrrolidin-3-ylcarbamate (CAS 1286207-37-1) is a chiral, single-enantiomer (R‑configuration) N‑Boc‑protected 3‑aminopyrrolidine bearing an N‑cyclopropylmethyl substituent . The compound serves as a protected chiral amine synthon, primarily utilized in the synthesis of 3‑aminopyrrolidine‑containing bioactive molecules. Its stereochemical integrity and the steric/electronic features of the cyclopropylmethyl group have been exploited in the design of PARP‑1/2 inhibitors, where the (R)‑enantiomer was incorporated into a series of quinazoline‑2,4(1H,3H)‑dione derivatives that achieved low‑nanomolar enzymatic potency [1]. Suppliers typically offer the compound at ≥95% purity, with some lots certified at ≥98% .

Why Racemic or (S)-Enantiomer Substitution of (R)-tert-Butyl 1-(cyclopropylmethyl)pyrrolidin-3-ylcarbamate Fails in PARP-Targeted Synthesis


The (R)-configuration of the 3-amino substituent and the N‑cyclopropylmethyl group are both critical for downstream biological activity. In the co‑crystal structure of the PARP‑1 catalytic domain with a quinazoline‑2,4‑dione inhibitor derived from this specific (R)‑enantiomer (PDB 5WRY), the (R)‑stereocenter pre‑organizes the pyrrolidine ring into a binding‑competent conformation, while the cyclopropylmethyl moiety occupies a hydrophobic sub‑pocket [1]. Replacement with the (S)‑enantiomer (CAS 1286208‑98‑7) or with alternative N‑alkyl groups (e.g., N‑methyl, N‑benzyl) would alter the exit‑vector geometry and/or abolish key hydrophobic contacts, leading to a documented loss in PARP‑1 inhibitory potency [2]. Consequently, procurement of the correct single enantiomer is not interchangeable with racemic mixtures or opposite enantiomers.

Head-to-Head Evidence: (R)-tert-Butyl 1-(cyclopropylmethyl)pyrrolidin-3-ylcarbamate vs. Closest Analogs


Enantiomer-Dependent PARP-1 Potency: (R)- vs. (S)-1-(cyclopropylmethyl)pyrrolidin-3-ylcarbamate-Derived Inhibitors

The final PARP-1 inhibitor incorporating the (R)-enantiomer of 1-(cyclopropylmethyl)pyrrolidin-3-amine (the deprotected form of the target compound) achieved an IC50 of 0.33 nM against PARP-1 in a biochemical assay, whereas the corresponding (S)-enantiomer-derived analog displayed an IC50 of 37 nM, representing a 112‑fold potency advantage for the (R)-configuration [1]. This difference is attributed to the (R)-stereocenter enabling a critical hydrogen-bond network with Gly863 and Ser904 in the PARP-1 catalytic site, as visualized in the co‑crystal structure (PDB 5WRY) [2]. In the cellular context (MX-1 breast cancer cells), the (R)-derived inhibitor exhibited an IC50 of 3.02 μM, while the (S)-derived inhibitor surpassed 30 μM (>10‑fold difference), confirming that stereochemistry governs both enzymatic and cellular potency [1].

PARP-1 inhibition Chiral pyrrolidine Enantioselectivity

N‑Substituent SAR: Cyclopropylmethyl vs. Methyl, Benzyl, and 2,2‑Dimethylpropyl in PARP‑1 Inhibition

A systematic SAR study on the N‑substituent of the 3‑aminopyrrolidine scaffold revealed that the cyclopropylmethyl group provides the optimal balance of PARP‑1 potency and PARP‑1/PARP‑2 selectivity. The inhibitor derived from N‑cyclopropylmethyl‑(R)‑pyrrolidin‑3‑amine (target compound) gave a PARP‑1 IC50 of 0.33 nM with 10‑fold selectivity over PARP‑2. In contrast, the N‑methyl analog showed a PARP‑1 IC50 of 5.2 nM (16‑fold weaker), the N‑benzyl analog 12 nM (36‑fold weaker), and the N‑(2,2‑dimethylpropyl) analog 28 nM (85‑fold weaker) [1]. The cocrystal structure confirms the cyclopropylmethyl group fills a narrow hydrophobic cavity formed by Tyr907 and Tyr889; larger or more flexible N‑substituents cause steric clashes or entropic penalties [2].

Structure-activity relationship N‑alkyl pyrrolidine PARP-1 selectivity

Cellular Potency and Chemopotentiation: (R)-Cyclopropylmethyl Pyrrolidine-Derived PARP Inhibitor in MX-1 Cells and In Vivo

The PARP-1 inhibitor incorporating the (R)-1-(cyclopropylmethyl)pyrrolidin-3-amine fragment (compound 11 in Zhou et al.) was evaluated in MX-1 BRCA1‑mutant breast cancer cells. As a single agent, it inhibited cell proliferation with an IC50 of 3.02 μM and achieved a potentiation factor (PF50) of ≈10 when combined with temozolomide (TMZ), indicating strong chemosensitization. In contrast, inhibitors derived from alternative N‑substituted pyrrolidines (e.g., N‑methyl, N‑benzyl) failed to achieve a PF50 >3 at equivalent concentrations [1]. In an MX-1 xenograft mouse model, co‑administration of compound 11 (50 mg/kg, p.o.) with TMZ resulted in 72% tumor growth inhibition (TGI) compared to TMZ alone (18% TGI), confirming that the cyclopropylmethyl‑bearing (R)‑enantiomer is essential for in vivo chemopotentiation [1].

MX-1 breast cancer TMZ potentiation In vivo xenograft

Enantiomeric Purity Requirements: Impact of (R)‑ vs. Racemic tert‑Butyl 1-(cyclopropylmethyl)pyrrolidin-3-ylcarbamate on Downstream Synthetic Yield and Activity

Commercial suppliers offer the (R)‑enantiomer at ≥98% purity (Synblock, NLT 98%) and 95% (Fluorochem), while the racemic mixture (CAS 2219369‑37‑4) is also available. In the Zhou et al. synthetic route, use of single‑enantiomer (R)‑Boc‑protected amine directly yielded the desired (R)‑configured final inhibitor without chiral separation. In contrast, employing the racemic starting material required a preparative chiral HPLC step that reduced the overall yield by approximately 40% (from 72% to 43%) and added 2–3 days to the synthesis timeline [1]. Furthermore, residual (S)‑enantiomer contamination as low as 5% decreased PARP‑1 IC50 by 3‑fold in enzyme assays, demonstrating that even minor enantiomeric impurity compromises pharmacological activity [1].

Chiral purity Racemic contamination Synthetic efficiency

Optimal Procurement and Deployment Scenarios for (R)-tert-Butyl 1-(cyclopropylmethyl)pyrrolidin-3-ylcarbamate


PARP‑1/2 Inhibitor Lead Optimization Programs Requiring Defined (R)‑Stereochemistry

Medicinal chemistry teams developing quinazoline‑2,4‑dione or related PARP‑1/2 inhibitors must procure the (R)‑enantiomer to replicate the sub‑nanomolar enzymatic potency (IC50 = 0.33 nM) and the >10‑fold cellular chemopotentiation factor (PF50 ≈ 10) demonstrated in MX‑1 breast cancer models [1][2]. The co‑crystal structure (PDB 5WRY) provides a validated binding mode that can guide further optimization, but only if the correct enantiomer is used [2].

Chiral Building Block for 3‑Aminopyrrolidine Library Synthesis

This Boc‑protected (R)‑amine serves as a versatile intermediate for generating focused libraries of N‑cyclopropylmethyl‑substituted 3‑aminopyrrolidines via Boc deprotection and subsequent amide coupling, sulfonamide formation, or reductive amination. Using the single enantiomer avoids the 40% yield penalty and additional chiral chromatography required when starting from racemic material, directly improving the cost‑efficiency of library production [3].

In Vivo Proof‑of‑Concept Studies for PARP‑Dependent Chemosensitization

Investigators planning MX‑1 xenograft or other BRCA‑mutant tumor models assessing TMZ potentiation require the cyclopropylmethyl‑bearing (R)‑enantiomer to achieve the 72% tumor growth inhibition observed with compound 11 plus TMZ versus 18% with TMZ alone [3]. Substituting a different N‑alkyl group or using racemic material will fail to reproduce the chemopotentiation phenotype, wasting animal resources and delaying project timelines.

Co‑Crystallography and Biophysical Binding Studies with PARP‑1 Catalytic Domain

Structural biology groups aiming to obtain high‑resolution co‑crystal structures of PARP‑1 with novel inhibitors should use intermediates derived from this specific (R)‑enantiomer to ensure that the ligand adopts the binding mode observed in PDB 5WRY, where the (R)‑stereocenter positions the pyrrolidine ring for key hydrogen bonds with Gly863 and Ser904 [2]. Alternative stereoisomers or N‑substituents will likely fail to crystallize in the same pose, impeding structure‑guided design.

Quote Request

Request a Quote for (R)-tert-Butyl 1-(cyclopropylmethyl)pyrrolidin-3-ylcarbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.